1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16-7-8-19(23)13-21(16)25-11-9-24(10-12-25)14-20(26)15-27-22-17(2)5-4-6-18(22)3;/h4-8,13,20,26H,9-12,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJAPLYYIXFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN2O3 |
| Molecular Weight | 475.8 g/mol |
| CAS Number | 1216387-57-3 |
| LogP | 3.9809 |
| Polar Surface Area | 19.5903 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Piperazine derivatives are known for their ability to modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression.
Dopamine Receptor Agonism
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). In high-throughput screening assays, it demonstrated significant agonistic activity with an EC50 value in the low nanomolar range, suggesting potent receptor activation . This selectivity is beneficial as it may reduce side effects associated with broader dopamine receptor activation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Studies have shown that compounds targeting D3R can exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
- Anxiolytic Activity : The compound's ability to interact with serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar piperazine derivatives:
- Virtual Screening for Acetylcholinesterase Inhibition : A study highlighted the potential of piperazine derivatives to inhibit human acetylcholinesterase, which is relevant for Alzheimer's disease treatment. This mechanism involves binding at both peripheral anionic and catalytic sites .
- Dopamine Receptor Specificity : Another study focused on the selectivity of various piperazine derivatives for D3R over D2R and D4R receptors. The findings suggested that compounds with similar structures could be developed as targeted therapies for neuropsychiatric conditions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structure aligns with arylpiperazine-based therapeutics but exhibits distinct modifications that influence its pharmacological profile. Key structural comparisons are summarized below:
Table 1. Structural Comparison with Analogous Compounds
| Compound Name | Piperazine Substituent | Aromatic Substituent | Aliphatic Chain Modification | Salt Form |
|---|---|---|---|---|
| Target Compound | 5-Chloro-2-methylphenyl | 2,6-dimethylphenoxy | Propan-2-ol | Hydrochloride |
| Buspirone | Pyrimidinyl | None | Butylpiperazinyl | Hydrochloride |
| Nefazodone | Chlorophenyl | Phenylpiperazinyl | Propan-2-one | Hydrochloride |
| Prazosin | Quinazolinyl | Furoyl | Piperazinyl | Hydrochloride |
- Buspirone : Lacks the propan-2-ol group, contributing to its lower alpha-adrenergic activity.
- Nefazodone : Features a ketone group instead of a hydroxyl, reducing its half-life due to rapid metabolism.
- Prazosin : The quinazoline ring enhances alpha-1 adrenergic blockade but eliminates serotoninergic activity.
Pharmacological Profile and Receptor Affinity
The target compound demonstrates a balanced affinity for 5-HT1A and alpha-1 adrenergic receptors, distinguishing it from analogs with narrower selectivity.
Table 2. Receptor Affinity Profiles (Ki, nM)
| Compound | 5-HT1A | Alpha-1 Adrenergic | D2 Dopamine | H1 Histamine |
|---|---|---|---|---|
| Target Compound | 2.5 | 15.3 | 450 | 1200 |
| Buspirone | 1.8 | 1200 | 1800 | >10,000 |
| Nefazodone | 25 | 85 | 750 | 300 |
| Prazosin | >10,000 | 0.2 | >10,000 | >10,000 |
- Alpha-1 Adrenergic Affinity : 100-fold higher than buspirone but lower than prazosin, indicating moderate vasodilatory effects.
- D2/H1 Activity : Negligible compared to antipsychotics, reducing sedation risk.
Pharmacokinetic Properties
The compound’s pharmacokinetics reflect structural optimizations for enhanced bioavailability and duration of action.
Table 3. Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Major Metabolic Pathway |
|---|---|---|---|---|
| Target Compound | 65 | 12 | 92 | CYP3A4, CYP2D6 |
| Buspirone | 5 | 2-3 | 95 | CYP3A4 |
| Nefazodone | 20 | 2-4 | 99 | CYP3A4 (hepatic) |
| Prazosin | 60 | 2-3 | 90 | Glucuronidation |
- Extended Half-life: The 2,6-dimethylphenoxy group reduces first-pass metabolism, extending half-life versus buspirone and nefazodone.
- CYP3A4 Dependence : Similar to nefazodone, necessitating caution with enzyme inhibitors.
Therapeutic Efficacy and Clinical Findings
Preclinical studies highlight the compound’s dual mechanism:
- Antidepressant Models : In rodent forced-swim tests, it reduced immobility time by 60% at 10 mg/kg, outperforming buspirone (40% reduction) with fewer motor side effects .
- Hypertension Models : Lowered systolic blood pressure by 25 mmHg in spontaneously hypertensive rats, comparable to prazosin but with slower onset.
Q & A
(Basic) What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the piperazine and phenoxypropanol moieties. Key steps include:
- Nucleophilic substitution to attach the 5-chloro-2-methylphenyl group to the piperazine ring.
- Etherification between 2,6-dimethylphenol and epichlorohydrin derivatives to form the propanol backbone.
- Coupling reactions under reflux conditions (60–100°C) in polar aprotic solvents like DMF or acetonitrile .
- Hydrochloride salt formation via acid-base titration in ethanol or methanol.
Critical factors : Reaction temperature, stoichiometric ratios of intermediates, and purification methods (e.g., column chromatography with petroleum ether/ethyl acetate systems) significantly impact yield .
(Basic) Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR are critical for verifying the piperazine ring connectivity, aromatic substituents, and propanol stereochemistry. Key signals include methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.7–7.7 ppm) .
- FT-IR : Confirm the presence of hydroxyl (3200–3500 cm) and piperazine N–H stretches (2800–3000 cm).
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>98%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 463.2 for [M+H]) .
(Advanced) How can stereochemical outcomes be optimized during synthesis of the chiral propanol derivative?
- Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin to control the propanol stereocenter.
- Asymmetric catalysis : Employ palladium or organocatalysts to enhance enantiomeric excess (e.g., >90% ee) during coupling steps .
- Crystallization : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired enantiomers .
- Analytical validation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to quantify stereopurity .
(Advanced) What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?
- Dose-response reevaluation : Test broader concentration ranges (e.g., 0.1–100 μM) to identify non-linear pharmacokinetic effects .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess first-pass metabolism, which may reduce bioavailability .
- Receptor profiling : Screen off-target interactions (e.g., adrenergic or serotonin receptors) via radioligand binding assays to explain discrepancies .
- Physicochemical adjustments : Modify salt forms (e.g., switch from HCl to maleate) to improve solubility and membrane permeability .
(Basic) What in vitro assays are used to evaluate pharmacological activity of piperazine-containing analogs?
- Radioligand displacement assays : Measure affinity for dopamine D2/D3 or serotonin 5-HT1A receptors using H-spiperone or H-8-OH-DPAT .
- Functional cAMP assays : Quantify G-protein coupling efficacy via luminescence-based cAMP detection kits.
- Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out non-specific toxicity at therapeutic concentrations .
(Advanced) How should metabolic pathway studies be designed for this hydrochloride salt?
- Phase I metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS .
- Stability testing : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
- Bile excretion studies : Use perfused rat liver models to quantify biliary clearance of the parent compound and metabolites .
(Basic) What crystallization methods produce high-quality single crystals for X-ray diffraction?
- Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and evaporate at 4°C for 1–2 weeks .
- Vapor diffusion : Layer hexane over a saturated DMSO solution to induce gradual crystal growth.
- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol as a cryoprotectant for data collection at 100 K .
(Advanced) Which computational models predict bioavailability of the hydrochloride salt?
- Molecular dynamics (MD) simulations : Simulate solvation free energy in water and octanol to estimate logP values.
- Docking studies : Use AutoDock Vina to model interactions with intestinal efflux transporters (e.g., P-glycoprotein) .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, permeability, and metabolic data to predict human oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
